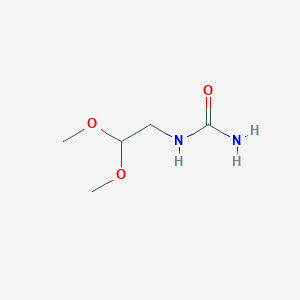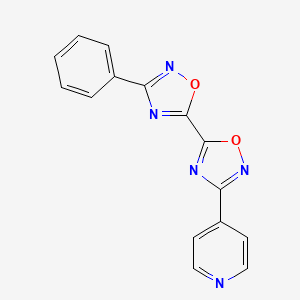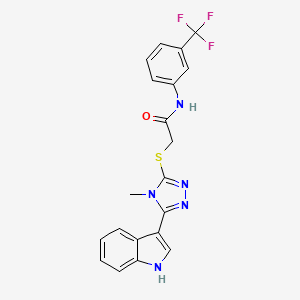
N-(2,2-二甲氧基乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dimethoxyethyl)urea is a chemical compound with the molecular formula C5H12N2O3 . It has a molecular weight of 148.162 .
Synthesis Analysis
The synthesis of urea compounds has been extensively studied. For instance, a cooperative electroreduction of N2 and CO2 on MoP has been proposed as a method to boost the efficiency of urea synthesis . Theoretical studies have also been conducted on the synthesis of urea, revealing that N2 and CO2 reactants can be effectively reduced to urea on the MoP- (101) surface with a low limiting potential .
Molecular Structure Analysis
The molecular structure of urea compounds has been a subject of various studies. For instance, a molecular dynamics simulation of aqueous urea solution revealed that urea does not break the local tetrahedral structure of water even at high concentrations .
Chemical Reactions Analysis
The decomposition of urea and its by-products has been studied using thermogravimetric analysis and differential scanning calorimetry . The reaction slows down at around 210°C when a foam-like structure is formed . Acid-catalyzed reactions of 1-(2,2-dimethoxyethyl)ureas with phenols have also been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of urea compounds are influenced by various factors. For instance, the decomposition of urea starts more or less with the phase change .
科学研究应用
Synthesis of Novel Imidazolidin-2-Ones
“N-(2,2-dimethoxyethyl)urea” is used in the synthesis of novel 4- (het)arylimidazoldin-2-ones . This is achieved through an acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles . The approach benefits from excellent regioselectivity, readily available starting materials, and a simple procedure .
Anticancer Activity
The compounds obtained from the synthesis process mentioned above have been tested for their anti-cancer activity . This makes “N-(2,2-dimethoxyethyl)urea” a significant compound in cancer research.
Cyclization of Acyclic Precursors
“N-(2,2-dimethoxyethyl)urea” is used in the cyclization of acyclic precursors to synthesize imidazolidin-2-ones . This approach eliminates the need for the synthesis of the starting cyclic compounds, reducing the number of stages and simplifying the introduction of substituents into the imidazolidinone fragment .
The acid-catalyzed reaction of “N-(2,2-dimethoxyethyl)urea” with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . This method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .
Development of New Synthesis Methods
The use of “N-(2,2-dimethoxyethyl)urea” in the synthesis of imidazolidin-2-one derivatives contributes to the development of new methods for their synthesis . This is an important task in the field of medicinal chemistry.
Production of Bioactive Compounds
Imidazolidin-2-one derivatives, which can be synthesized using “N-(2,2-dimethoxyethyl)urea”, show a wide spectrum of biological activity . They are included in the structure of various bioactive compounds and FDA approved drugs .
作用机制
Target of Action
N-(2,2-dimethoxyethyl)urea is a chemical compound that interacts with various targets. It’s known that urea derivatives can interact with a wide range of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
The mode of action of N-(2,2-dimethoxyethyl)urea involves its interaction with its targets, leading to various biochemical changes. One of the known reactions is the acid-catalyzed reaction of N-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles, leading to the formation of new imidazolidin-2-ones . This reaction allows the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .
Biochemical Pathways
It’s known that urea and its derivatives can influence nitrogen metabolism . The compound may also be involved in the synthesis of imidazolidin-2-ones , which are known to exhibit a wide spectrum of biological activity .
Pharmacokinetics
The properties of urea and its derivatives have been studied . These studies suggest that urea and its derivatives can be rapidly absorbed and distributed in the body, metabolized, and excreted, primarily in the urine .
Result of Action
It’s known that urea and its derivatives can have various effects at the molecular and cellular levels, including influencing enzyme activity and cellular metabolism .
Action Environment
The action, efficacy, and stability of N-(2,2-dimethoxyethyl)urea can be influenced by various environmental factors. For instance, the rate of ureolysis can be influenced by factors such as the concentration of urea and biomass . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence the action of urea and its derivatives .
未来方向
Future research directions include boosting the efficiency of urea synthesis via cooperative electroreduction of N2 and CO2 on MoP . This work not only highlights the critical role of the abundant Mo active sites for urea electrosynthesis but also provides a new mechanism for C–N coupling, which may be used to further develop other efficient electrocatalysts .
属性
IUPAC Name |
2,2-dimethoxyethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c1-9-4(10-2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWCUGCUILLCCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2509816.png)

![N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2509818.png)

![N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509821.png)




![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide](/img/structure/B2509829.png)

